molecular formula C12H9ClN2OS B11678273 N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide

N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11678273
M. Wt: 264.73 g/mol
InChI Key: ROIZMDWPRNVKLI-RIYZIHGNSA-N
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Description

N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then filtered, washed with ethanol, and dried to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing eco-friendly practices to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular components, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes by binding to essential enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
  • (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline

Uniqueness

N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the thiophene and chlorobenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.

Properties

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2OS/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

ROIZMDWPRNVKLI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)Cl

Origin of Product

United States

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